A tryptophan hydroxylase inhibitor. [Telotristat ethyl] (brand name Xermelo) is a prodrug of telotristat.
Telotristat is a Tryptophan Hydroxylase Inhibitor. The mechanism of action of telotristat is as a Tryptophan Hydroxylase Inhibitor.
Telotristat is an oral, small molecule inhibitor of tryptophan hydroxylase that is used in the treatment of symptoms of carcinoid syndrome. Telotristat is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury.
Telotristat is a tryptophan hydroxylase (TPH) inhibitor, with potential anti-serotonergic activity. Upon administration, telotristat binds to and inhibits the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.
See also: Telotristat Ethyl (active moiety of); Telotristat Etiprate (is active moiety of).
Telotristat
CAS No.: 1033805-28-5
Cat. No.: VC0001538
Molecular Formula: C25H22ClF3N6O3
Molecular Weight: 546.9 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 1033805-28-5 |
---|---|
Molecular Formula | C25H22ClF3N6O3 |
Molecular Weight | 546.9 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 |
Standard InChI Key | NCLGDOBQAWBXRA-PGRDOPGGSA-N |
Isomeric SMILES | CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N |
SMILES | CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N |
Canonical SMILES | CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N |
Appearance | Solid powder |
Chemical Structure and Pharmacological Properties
Molecular Characteristics
Telotristat, chemically designated as (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid, possesses a complex structure optimized for enzymatic specificity and metabolic stability . Its molecular formula is , with a molecular weight of 547 Da . The compound features stereochemical specificity at the 2-amino and 1-(4-chlorophenyl) positions, critical for binding to TPH .
Table 1: Key Chemical Properties of Telotristat
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 547 Da |
CAS Registry Number | 1033805-28-5 |
Solubility | Soluble in DMSO (10 mM) |
Plasma Protein Binding | >99% |
Prodrug Metabolism
Telotristat is administered as the ethyl ester prodrug telotristat etiprate (LX1606), which undergoes rapid hydrolysis by esterases in the intestinal lumen and liver to release the active metabolite . This prodrug strategy enhances oral bioavailability while minimizing systemic exposure to the parent compound . In vitro studies indicate that telotristat’s inhibitory potency against TPH is 29-fold higher than its prodrug form .
Mechanism of Action and Serotonin Modulation
Tryptophan Hydroxylase Inhibition
Telotristat selectively inhibits isoforms TPH1 (peripheral) and TPH2 (central), though its inability to cross the blood-brain barrier confines activity to gastrointestinal enterochromaffin cells and hepatic tissues . By blocking the conversion of tryptophan to 5-hydroxytryptophan, it reduces serotonin synthesis, alleviating symptoms like diarrhea and flushing in carcinoid syndrome .
Peripheral vs. Central Effects
Preclinical studies using radiolabeled telotristat etiprate confirmed negligible CNS penetration, with radioactivity localized to hepatic and renal systems . This peripheral restriction mitigates risks of neuropsychiatric side effects, a significant advantage over non-selective serotonin inhibitors .
Clinical Development and Efficacy
Phase III Trials: TELESTAR and TELECAST
The landmark TELESTAR trial (NCT01677910) evaluated telotristat ethyl (250 mg TID) in 135 patients with carcinoid syndrome and ≥4 daily bowel movements (BMs) despite somatostatin analog (SSA) therapy . At week 12, the telotristat group achieved a -1.7 reduction in daily BMs versus -0.9 with placebo () . Concurrently, u5-HIAA levels decreased by 40% in the treatment arm .
The companion TELECAST trial (NCT02063659) included patients with <4 BMs/day or non-diarrhea symptoms. Telotristat 250 mg and 500 mg TID reduced u5-HIAA by 54% and 89.7%, respectively, versus placebo () .
Table 2: Key Outcomes from Phase III Trials
Trial | Dose | Δ Daily BMs | u5-HIAA Reduction |
---|---|---|---|
TELESTAR | 250 mg TID | -1.7* | -40%* |
TELECAST | 250 mg TID | -1.1* | -54%* |
TELECAST | 500 mg TID | -1.8* | -89.7%* |
Pharmacokinetics and Drug Interactions
Absorption and Distribution
Telotristat etiprate exhibits low oral bioavailability (<10%) due to rapid hydrolysis to telotristat . Peak plasma concentrations () occur at 1.5–2 hours post-dose, with steady-state achieved within 3 days . High plasma protein binding (>99%) limits tissue distribution .
Metabolism and Excretion
Hepatic esterases mediate prodrug conversion, followed by glucuronidation and renal excretion . Fecal elimination accounts for 85% of the dose, with a terminal half-life of 5–7 hours . No clinically significant interactions with CYP450 enzymes have been observed .
Regulatory Status and Clinical Guidelines
Approved by the EMA (2017) and FDA (2019), telotristat etiprate is indicated for carcinoid syndrome diarrhea inadequately controlled by SSAs . The recommended dosage is 250 mg TID, adjustable to 500 mg TID based on u5-HIAA response .
Future Directions and Research
Ongoing studies explore telotristat’s potential in irritable bowel syndrome (IBS) and chemotherapy-induced diarrhea . Combination therapies with SSAs or immune checkpoint inhibitors are under investigation to enhance antitumor effects in neuroendocrine tumors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume